molecular formula C23H26N4OS B2356533 N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203368-12-0

N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2356533
CAS RN: 1203368-12-0
M. Wt: 406.55
InChI Key: NQUYLUSVUFQBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H26N4OS and a molecular weight of 406.55. It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules .

Scientific Research Applications

Antimycobacterial Activity

  • Compounds similar to N-Benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide have been synthesized and evaluated for their antimycobacterial activity. Certain derivatives have been found promising in inhibiting Mycobacterium tuberculosis and its strains. For instance, specific derivatives of imidazo[1,2-a]pyridine-3-carboxamides have shown considerable activity against drug-sensitive and resistant MTB strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Synthesis of Heterocyclic Compounds

  • The compound and its related structures have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds often exhibit significant pharmacological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related compounds have shown anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Properties

  • Derivatives of the compound have been synthesized and assessed for their potential anti-angiogenic properties and DNA cleavage activities, which are vital in cancer research and treatment. Certain novel derivatives have effectively blocked the formation of blood vessels in vivo and exhibited significant DNA cleavage activities, indicating their potential use as anticancer agents (Kambappa et al., 2017).

Antibacterial and Antifungal Applications

  • Research has explored the antimicrobial potential of the compound's derivatives. A series of N-substituted derivatives has been synthesized and showed moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi (Khalid et al., 2016).

Enzyme Inhibition for Neurodegenerative Diseases

  • Some derivatives have been synthesized as cholinesterase inhibitors, a target for the treatment of neurodegenerative diseases like Alzheimer's. These derivatives have shown potent inhibitory effects, indicating their potential therapeutic applications in neurodegenerative disorders (Abedinifar et al., 2018).

Future Directions

While specific future directions for this compound are not provided in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-benzyl-N-ethyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-26(17-18-7-4-3-5-8-18)23(28)19-12-14-27(15-13-19)22-11-10-20(24-25-22)21-9-6-16-29-21/h3-11,16,19H,2,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUYLUSVUFQBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.